Product packaging for Benzo[f][1,7]naphthyridine(Cat. No.:CAS No. 230-10-4)

Benzo[f][1,7]naphthyridine

Cat. No.: B14753223
CAS No.: 230-10-4
M. Wt: 180.20 g/mol
InChI Key: YESZJRASHAAFQD-UHFFFAOYSA-N
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Description

Benzo[f][1,7]naphthyridine is a benzo-fused, bis-heterocyclic aromatic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery due to its significant bioactivity . Researchers value this compound particularly for its potent antibacterial properties and notable cytotoxicity against a range of human cancer cell lines, including lung (NCI-H23), colon (HCT15), gastric (NUGC-3), renal (ACHN), prostate (PC-3), and breast (MDA-MB-231) . The mechanism of action for this compound and its derivatives is associated with topoisomerase IIα inhibition, a critical target in anticancer therapy, with one diaryl-substituted analogue demonstrating 91.3% inhibition at 100 μM . The core structure is also a component of various naturally occurring alkaloids, such as those isolated from the marine actinobacterium Streptomyces albogriseolus , underscoring its biological relevance . Naphthyridine derivatives more broadly are known to function as integrase strand transfer inhibitors (INSTIs), chelating essential metal ions in the active sites of enzymes . Synthetic access to the this compound core has been advanced via modern, efficient methods like a microwave-assisted cascade process combining a Ugi-three component reaction with an intramolecular aza-Diels-Alder cycloaddition . This compound is intended for research applications only, specifically in the development of novel therapeutic agents, antimicrobials, and as a key intermediate in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B14753223 Benzo[f][1,7]naphthyridine CAS No. 230-10-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

230-10-4

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

benzo[f][1,7]naphthyridine

InChI

InChI=1S/C12H8N2/c1-2-6-11-9(4-1)10-5-3-7-13-12(10)8-14-11/h1-8H

InChI Key

YESZJRASHAAFQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=CC=C3

Origin of Product

United States

Synthetic Methodologies for Benzo F 1 2 Naphthyridine and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of benzo[f] mdpi.combeilstein-journals.orgnaphthyridines have historically relied on intramolecular cyclization reactions and stepwise, multi-step sequences. These routes, while foundational, are often associated with limitations such as low yields and harsh reaction conditions.

Skraup-Type Intramolecular Cyclization Protocols

A typical and well-established method for synthesizing the benzo[f] mdpi.combeilstein-journals.orgnaphthyridine core involves a Skraup-type intramolecular cyclization. mdpi.com This acid-catalyzed reaction traditionally utilizes a 2-aminoazine substrate which undergoes cyclization with glycerol in a sulfuric acid medium. mdpi.com The Skraup synthesis and its variations are fundamental in the construction of quinoline and related polycyclic aromatic systems. In the context of benzo[f] mdpi.combeilstein-journals.orgnaphthyridine synthesis, this approach provides a direct route to the fused heterocyclic system, albeit often requiring high temperatures and strong acidic conditions, which can limit the scope of compatible functional groups.

Modern and Cascade Reaction Strategies

In recent years, a paradigm shift towards more efficient and diversity-oriented synthetic methods has led to the development of modern and cascade reaction strategies for the synthesis of benzo[f] mdpi.combeilstein-journals.orgnaphthyridines. These approaches prioritize atom economy, step economy, and the generation of molecular complexity in a single operation.

Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as powerful tools in modern organic synthesis. They are particularly valuable for creating libraries of structurally diverse molecules for drug discovery and other applications.

The Ugi three-component reaction (Ugi-3CR) has been ingeniously applied to the synthesis of the benzo[f] mdpi.combeilstein-journals.orgnaphthyridine scaffold. This versatile reaction typically involves an amine, a carbonyl compound, and an isocyanide. In a notable application, a cascade process commencing with an Ugi-3CR is utilized to construct complex, polysubstituted 5-aryl-benzo[f] mdpi.combeilstein-journals.orgnaphthyridines. mdpi.comresearchgate.net This process is often coupled with subsequent intramolecular reactions, such as an aza-Diels-Alder cycloaddition, to rapidly assemble the polycyclic framework. The Ugi-3CR provides a convergent and efficient means to introduce multiple points of diversity into the final benzo[f] mdpi.combeilstein-journals.orgnaphthyridine structure.

The following table summarizes the yields of various 5-aryl-benzo[f] mdpi.combeilstein-journals.orgnaphthyridines synthesized via the microwave-assisted Ugi-3CR cascade process:

EntryAldehydeIsocyanideProductOverall Yield (%)
1Benzaldehydetert-Butyl isocyanide5-Phenyl-benzo[f] mdpi.combeilstein-journals.orgnaphthyridine derivative64
24-Chlorobenzaldehydetert-Butyl isocyanide5-(4-Chlorophenyl)-benzo[f] mdpi.combeilstein-journals.orgnaphthyridine derivative58
34-Methoxybenzaldehydetert-Butyl isocyanide5-(4-Methoxyphenyl)-benzo[f] mdpi.combeilstein-journals.orgnaphthyridine derivative61
42-Naphthaldehydetert-Butyl isocyanide5-(2-Naphthyl)-benzo[f] mdpi.combeilstein-journals.orgnaphthyridine derivative45
5BenzaldehydeCyclohexyl isocyanide5-Phenyl-benzo[f] mdpi.combeilstein-journals.orgnaphthyridine derivative55

This interactive data table showcases the versatility of the microwave-assisted Ugi-3CR approach in generating a variety of substituted benzo[f] mdpi.combeilstein-journals.orgnaphthyridine derivatives with respectable yields.

Intramolecular Aza-Diels-Alder Cycloadditions

A key strategy for the synthesis of benzo[f] mdpi.comresearchgate.netnaphthyridine derivatives involves the use of intramolecular aza-Diels-Alder reactions. This approach leverages the formation of a crucial oxa-bridged intermediate, which can then be further transformed into the final aromatic system.

Aza-Diels-Alder Cycloaddition/Aromatization Cascade Processes

A notable advancement in the synthesis of this heterocyclic system is the development of a cascade process that combines a multicomponent reaction with an intramolecular aza-Diels-Alder cycloaddition, followed by aromatization. mdpi.com Specifically, a series of novel 5-aryl-benzo[f] mdpi.comresearchgate.netnaphthyridines has been synthesized using an improved microwave-assisted, one-pot cascade process. mdpi.comresearchgate.net

This process begins with a Ugi three-component reaction (Ugi-3CR) involving tri-functional dienophile-containing ester-anilines, substituted benzaldehydes, and the chain-ring tautomerizable 2-isocyano-1-morpholino-3-phenylpropan-1-one. mdpi.com The resulting Ugi adduct contains both a doubly activated dienophile and an aza-diene functionality. These reactive components then undergo an in situ intramolecular aza-Diels-Alder cycloaddition to yield oxa-bridged 5-aryl-containing benzo[f] mdpi.comresearchgate.netnaphthyridines. mdpi.com

Synthesis of 5-Aryl-benzo[f] mdpi.comresearchgate.netnaphthyridines via Aza-Diels-Alder Cascade
CompoundAryl Substituent (Ar)Overall Yield (%)
4a4-NO2-C6H464
4b4-CN-C6H443
4c4-Br-C6H431
4d4-Cl-C6H429
4eC6H525
4f4-F-C6H421
4g4-Me-C6H419
4h4-MeO-C6H417

Iron(III)-Catalyzed Povarov Reactions

The Povarov reaction, a type of formal aza-Diels-Alder reaction, has been effectively utilized for the synthesis of fused naphthyridine systems using environmentally friendly iron catalysis. An Iron(III)-catalyzed Povarov reaction has been developed for the efficient synthesis of dibenzo[b,f]- mdpi.comresearchgate.net-naphthyridines. researchgate.net This method utilizes 2-pyrolecarbaldehyde-2`-alkynylaryl and an aryl amine as starting materials. researchgate.net The key advantages of this strategy include the straightforward preparation of substrates, a broad substrate scope, mild reaction conditions, high atom economy, and excellent yields. researchgate.net

Imino Diels-Alder Reaction Strategies

Imino Diels-Alder reactions represent a powerful tool for constructing nitrogen-containing heterocyclic rings. These reactions, particularly in a multicomponent, one-pot fashion, allow for the rapid assembly of complex molecular architectures from simple starting materials.

Regioselective One-Pot Multicomponent Syntheses

The previously mentioned cascade process involving an Ugi-3CR followed by an intramolecular aza-Diels-Alder cycloaddition serves as a prime example of a regioselective one-pot multicomponent synthesis. [1, 2] This method efficiently combines three starting components to build the complex Ugi adduct, which then undergoes the desired intramolecular cycloaddition in situ. mdpi.com The process is highly regioselective, leading to the formation of the specific benzo[f][1,7]naphthyridine isomer. The use of microwave assistance has been shown to improve this cascade-like process, highlighting its efficiency. [1, 2]

Domino Reactions Catalyzed by Transition Metals

Domino reactions, also known as cascade reactions, that are catalyzed by transition metals provide an efficient route to complex polycyclic systems by forming multiple chemical bonds in a single synthetic operation. For instance, a domino annulation/oxidation of heterocyclic ketene aminals and 2-aminochalcones has been developed for the selective synthesis of poly-substituted benzo[f]imidazo[2,1-a][2,7]naphthyridines, a related but distinct heterocyclic system. This particular reaction proceeds under mild conditions without the need for any additives. While this specific example does not yield the this compound core, it illustrates the potential of transition metal-catalyzed domino reactions in synthesizing complex fused naphthyridines.

Reductive and Cyclization Transformations

Reductive and cyclization transformations are fundamental in heterocyclic synthesis. For example, in the synthesis of the related benzo[c][1,7]naphthyridine system, reduction of benzo[c][1,7]naphthyridin-4(3H)-ones with sodium borohydride in acetic acid has been shown to produce a series of 5-ethyl-5,6-dihydrobenzo[c][1,7]naphthyridin-4(3H)-ones. Another approach involves an intramolecular cyclization of a benzyne intermediate to yield dehydroperloline, which can be subsequently reduced to perloline, a compound containing a dibenzo[b,f][1,7]naphthyridine skeleton.

Reduction of Benzo[c]nih.govresearchgate.netnaphthyridin-4(3H)-ones

The reduction of Benzo[c] nih.govresearchgate.netnaphthyridin-4(3H)-ones provides a pathway to 5,6-dihydrobenzo[c] nih.govresearchgate.netnaphthyridin-4(3H)-one derivatives. This transformation can be effectively achieved using sodium borohydride in acetic acid. researchgate.net This method introduces an ethyl group at the N5 position, leading to a series of 5-ethyl-5,6-dihydrobenzo[c] nih.govresearchgate.netnaphthyridin-4(3H)-ones. researchgate.net These resulting compounds are noted for their photostable fluorophoric properties, emitting in the green region of the visible spectrum. researchgate.net

Table 1: Reduction of Benzo[c] nih.govresearchgate.netnaphthyridin-4(3H)-ones

Starting Material Reagents Product

Cyclization Reactions of Benzo[f]nih.govresearchgate.netnaphthyridin-7-amine with Aldehydes

Table 2: Synthesis of 5-Aryl-benzo[f] nih.govresearchgate.netnaphthyridines via Ugi-3CR/Aza-Diels-Alder Cascade

Reactant 1 Reactant 2 Reactant 3 Key Processes Product

Synthesis of Benzo[f]quinolino[3,4-b]nih.govresearchgate.netnaphthyridine-6,8(5H,9H)-diones

A specific, documented synthetic methodology for Benzo[f]quinolino[3,4-b] nih.govresearchgate.netnaphthyridine-6,8(5H,9H)-diones could not be identified within the scope of the conducted research. The synthesis of such complex, polycyclic heterocyclic systems often requires multi-step, specialized strategies that are not broadly reported.

Synthesis of Dibenzo[c,f]researchgate.netnih.govnaphthyridine Derivatives

The Dibenzo[c,f] researchgate.netnih.govnaphthyridine ring system represents a significant scaffold, notably identified as a potent and selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK-1). nih.gov An efficient synthesis for this ring system has been developed, allowing for the exploration of its structure-activity relationship (SAR). nih.gov The discovery was facilitated by high-throughput screening, which identified a substituted dibenzo[c,f] researchgate.netnih.govnaphthyridine as a novel PDK-1 inhibitor. nih.gov Subsequent chemical synthesis efforts focused on modifying various regions of the lead molecule to understand the structural requirements for its biological activity. nih.gov

Table 3: Synthesis and Application of Dibenzo[c,f] researchgate.netnih.govnaphthyridine Derivatives

Core Scaffold Synthetic Approach Application / Finding

Reactivity and Chemical Transformations of Benzo F 1 2 Naphthyridine Scaffolds

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine system towards substitution reactions is governed by the electron-withdrawing nature of the nitrogen atoms. This deactivates the ring system towards electrophilic aromatic substitution, which typically requires harsh conditions if it proceeds at all. Conversely, the electron deficiency makes the scaffold susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens.

Detailed experimental studies on the specific regioselectivity of electrophilic and nucleophilic substitution on the unsubstituted benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine parent molecule are not extensively documented in current literature. However, reactivity can be inferred from related N-heterocyclic systems. Nucleophilic aromatic substitution of hydrogen (SNArH) is a potential pathway, especially with strong nucleophiles. For instance, studies on the isomeric benzo[c] tandfonline.comkuleuven.benaphthyridine have shown that it undergoes regioselective nucleophilic substitution with organolithium reagents tandfonline.com. While direct analogies must be drawn with caution, this suggests that positions on the pyridine (B92270) ring of benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine would be the most likely sites for such attacks.

Oxidation Reactions

Oxidation of benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine primarily occurs at the nitrogen atoms, leading to the formation of N-oxides. The nitrogen atoms, being the most electron-rich and sterically accessible sites, readily react with peroxy acids. The reaction of benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine with oxidizing agents can yield mono-N-oxides or di-N-oxides, depending on the stoichiometry and reaction conditions. Specifically, benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine-6-oxide and benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine-4,6-dioxide have been synthesized and utilized as precursors for further chemical transformations researchgate.net. In one synthetic approach, a methoxypicoline derivative undergoes a sequential oxidative C(sp³)–N coupling and a subsequent manganese(IV) oxide oxidation to yield the fully aromatized benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine skeleton nih.gov.

ReactantOxidizing AgentProduct(s)Reference
Benzo[f] organic-chemistry.orgtandfonline.comnaphthyridinePeroxy AcidBenzo[f] organic-chemistry.orgtandfonline.comnaphthyridine-6-oxide researchgate.net
Benzo[f] organic-chemistry.orgtandfonline.comnaphthyridinePeroxy Acid (excess)Benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine-4,6-dioxide researchgate.net

Alkylation and Quaternization Processes

The lone pair of electrons on the nitrogen atoms of the benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine ring system allows for facile reaction with alkylating agents. This process, known as quaternization, leads to the formation of positively charged benzo[f] organic-chemistry.orgtandfonline.comnaphthyridinium salts. These reactions typically proceed by treating the parent heterocycle with an alkyl halide.

Formation of Benzo[f]organic-chemistry.orgtandfonline.comnaphthyridinium Salts

The formation of benzo[f] organic-chemistry.orgtandfonline.comnaphthyridinium salts is a key transformation that activates the heterocyclic system for subsequent reactions, such as the generation of ylides for cycloaddition chemistry. For example, the reaction of benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine with ethyl bromoacetate results in the formation of the corresponding N-carboethoxymethylide quaternary salt researchgate.net. These salts are stable compounds that can be isolated and characterized before being used in further synthetic steps.

Benzo[f] organic-chemistry.orgtandfonline.comnaphthyridineAlkylating AgentProductReference
Benzo[f] organic-chemistry.orgtandfonline.comnaphthyridineEthyl bromoacetateN-carboethoxymethyl-benzo[f] organic-chemistry.orgtandfonline.comnaphthyridinium bromide researchgate.net
Benzo[f] organic-chemistry.orgtandfonline.comnaphthyridinePhenacyl bromideN-phenacyl-benzo[f] organic-chemistry.orgtandfonline.comnaphthyridinium bromide researchgate.net

Cycloaddition Chemistry of Benzo[f]organic-chemistry.orgtandfonline.comnaphthyridines, N-Oxides, and Ylides

The benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine framework, particularly when activated as an N-oxide or an N-ylide, serves as a versatile 1,3-dipole in cycloaddition reactions. These reactions provide a powerful tool for the construction of novel, complex polycyclic heterocyclic systems.

1,3-Dipolar Cycloadditions with Diverse Dipolarophiles

Benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine N-oxides and N-ylides readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. Benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine-6-oxide and the corresponding 4,6-dioxide have been shown to react with alkynes such as dimethyl acetylenedicarboxylate (DMAD), ethyl propiolate, and ethyl phenylpropiolate researchgate.net. Similarly, ylides generated from N-phenacyl or N-carboethoxymethyl benzo[f] organic-chemistry.orgtandfonline.comnaphthyridinium salts react with dipolarophiles like diethyl maleate and acrylonitrile researchgate.net. These reactions are highly valuable for creating fused ring systems in a single step.

1,3-DipoleDipolarophileResulting Structure ClassReference
Benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine-6-oxideDimethyl acetylenedicarboxylate (DMAD)Fused Pyrrole Derivative researchgate.net
Benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine-6-oxideEthyl propiolateFused Pyrrole Derivative researchgate.net
Benzo[f] organic-chemistry.orgtandfonline.comnaphthyridinium ylideDiethyl maleateFused Pyrrolidine Derivative researchgate.net
Benzo[f] organic-chemistry.orgtandfonline.comnaphthyridinium ylideAcrylonitrileFused Pyrrolidine Derivative researchgate.net

Vicarious Nucleophilic Substitution of Hydrogen

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic rings organic-chemistry.orgwikipedia.org. In the context of the benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine system, this reaction has been demonstrated on its N-oxide derivatives. The strong electron-withdrawing character of the N-oxide group facilitates the addition of a nucleophile bearing a leaving group, followed by a base-induced β-elimination to afford the substituted product thieme-connect.denih.gov.

The reaction of benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine N-oxides with carbanion precursors like chloromethyl phenyl sulfone has been reported researchgate.net. The extensive charge delocalization in the intermediate anionic σ-adduct, enhanced by the N-oxide oxygen atom, favors the subsequent elimination step, leading to the formation of the VNS product researchgate.net. This methodology allows for the introduction of functionalized alkyl groups onto the benzo[f] organic-chemistry.orgtandfonline.comnaphthyridine scaffold.

Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the "Formation of Aziridine Derivatives" or "Ring Transformations and Rearrangements" directly involving the Benzo[f] researchgate.netmdpi.comnaphthyridine scaffold.

The provided reference in the prompt, designated as mdpi.com, pertains to the synthesis of benzo[f] researchgate.netnih.govthiazepine 1,1-dioxides and does not describe the formation of aziridine derivatives from Benzo[f] researchgate.netmdpi.comnaphthyridine. Extensive searches for these specific chemical transformations have not yielded any relevant research findings.

Scientific literature does describe rearrangement reactions for other isomers, such as the rearrangement of 7-aryloxazolo[5,4-b]pyridines to form benzo[c] researchgate.netmdpi.comnaphthyridinones and the Stevens rearrangement observed in tetrahydrobenzo[b] researchgate.netnaphthyridine derivatives. However, these transformations are specific to their respective scaffolds and cannot be extrapolated to the Benzo[f] researchgate.netmdpi.comnaphthyridine system.

Consequently, due to the lack of available data on these specific topics for Benzo[f] researchgate.netmdpi.comnaphthyridine, the sections on the formation of aziridine derivatives and ring transformations cannot be completed at this time.

Advanced Characterization and Spectroscopic Analysis of Benzo F 1 2 Naphthyridine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. It provides granular insight into the carbon-hydrogen framework of a compound.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) are fundamental to assigning the structure.

In the analysis of a novel derivative, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govharvard.edunaphthyridine-2-one, isolated from Streptomyces albogriseolus, extensive NMR data was crucial for its characterization. nih.gov The ¹H-NMR spectrum showed distinct signals for the aromatic protons of the benzo[f] nih.govharvard.edunaphthyridine core and the protons of the complex side chain. nih.gov Similarly, the ¹³C-NMR spectrum provided the chemical shifts for each carbon atom, including those in the heterocyclic rings and the appended functional groups. nih.gov

Table 1: ¹H and ¹³C NMR Data for 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govharvard.edunaphthyridine-2-one (in DMSO-d₆)

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
2162.7-
3157.0-
4148.89.09, s
5136.98.88, d (8.6)
6129.57.89, dd (8.6, 7.1)
8124.67.78, d (8.9)
9122.98.24, d (8.9)
10119.9-
4a148.5-
6a126.9-
10a134.8-
10b118.0-
1-N-CH₃34.63.65, s
3-NH-11.23, br s
3-NH-CH₃29.53.01, d (4.7)
1'169.4-
2'51.53.54, m
3'32.14.57, ddd
4'31.01.89, dddd; 2.10, m
5'30.12.39, m
6'174.0-
6'-OH-12.23, br s
7'198.9-
8'130.96.27, d (16.0)
9'144.97.01, dq (16.0, 6.8)
9'-CH₃18.01.85, d (6.8)

Data sourced from Wei et al. (2017). nih.gov

Two-dimensional (2D) NMR experiments are indispensable for assembling complex molecular structures by revealing correlations between nuclei. wikipedia.orgmnstate.edu

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). wikipedia.orgsdsu.edu In the analysis of the aforementioned benzo[f] nih.govharvard.edunaphthyridine derivative, ¹H-¹H COSY correlations were observed in the aliphatic side chain between H-3′, H₂-4′, and H₂-5′. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a heteronuclear 2D technique that shows correlations between protons and carbons that are separated by two, three, and sometimes four bonds. mnstate.edusdsu.edu It is vital for connecting different spin systems and assembling the complete carbon skeleton. For the studied derivative, an HMBC correlation between the protons at H₂-5′ and the carboxyl carbon C-6′ helped to establish the butanoic acid moiety. nih.gov

NOE (Nuclear Overhauser Effect) Spectroscopy : NOESY (Nuclear Overhauser Effect Spectroscopy) is a through-space correlation technique that identifies protons that are physically close to each other, regardless of their bonding connectivity. harvard.edumnstate.edu This is particularly useful for determining stereochemistry and the spatial arrangement of substituents. A key NOE correlation was observed between the proton at H-9 and the proton at H-4, which decisively confirmed the benzo[f] nih.govharvard.edunaphthyridine ring system. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, allowing for the determination of a molecule's elemental formula. nih.govwiley.com This is a critical step in identifying unknown compounds. For the novel benzo[f] nih.govharvard.edunaphthyridine alkaloid, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis yielded a protonated molecular ion [M+H]⁺ at m/z 451.2043. mdpi.com This corresponded to a calculated molecular formula of C₂₄H₂₆N₄O₅, which was essential for its initial identification. mdpi.com In the same study, an analogue was also detected by HRESIMS, showing an [M+H]⁺ ion at 469.1911, suggesting a molecular formula of C₂₄H₂₈N₄O₆. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule. The fragmentation pathway for the benzo[f] nih.govharvard.edunaphthyridine derivative was investigated using HPLC-ESI-MS/MS. nih.gov The analysis revealed a cleavage between C-1′ and C-8, resulting in ions corresponding to the benzo[f] nih.govharvard.edunaphthyridine portion (238 u) and the aliphatic region (212 u). nih.gov Further fragmentation showed a successive loss of a methyl group and a carbonyl group, corresponding to fragments at 223 u and 195 u, respectively. nih.gov A subsequent fragment at 169 u indicated the loss of an amide group. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds (e.g., stretching, bending). It is particularly useful for identifying the presence of specific functional groups. libretexts.org The IR spectrum provides diagnostic absorption bands that indicate the presence of key structural features. For example, a C≡N (nitrile) stretch is typically observed around 2219 cm⁻¹, while carbonyl (C=O) groups show intense absorptions in the range of 1650-1750 cm⁻¹. libretexts.orgnih.gov Aromatic rings display characteristic C-H stretching absorptions around 3030 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. libretexts.org

Table 2: General Infrared Absorption Frequencies for Relevant Functional Groups

Functional GroupAbsorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Alkane C-H Stretch3000 - 2850Strong
Nitrile C≡N Stretch2260 - 2220Medium
Carbonyl C=O Stretch1750 - 1650Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak

Data sourced from LibreTexts Chemistry. libretexts.org

Theoretical and Computational Investigations of Benzo F 1 2 Naphthyridine

Quantum Chemical Calculations for Structural Validation

Quantum chemical calculations are fundamental in confirming the synthesized structures of novel compounds and understanding their electronic properties. While new benzo[f] researchgate.netresearchgate.netnaphthyridine derivatives are routinely characterized using experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netresearchgate.net, computational methods provide an additional layer of structural validation.

Density Functional Theory (DFT) stands as a key method for correlating experimental NMR data with theoretical structures. By calculating the magnetic shielding tensors of atomic nuclei, DFT can predict ¹H and ¹³C NMR chemical shifts. This process involves optimizing the geometry of the proposed molecular structure at a specific level of theory and then performing NMR calculations on the optimized geometry. The predicted shifts are then compared against the experimental spectrum. A strong correlation between the calculated and observed values provides high confidence in the assigned structure.

In the context of complex heterocyclic systems like benzo[f] researchgate.netresearchgate.netnaphthyridines, DFT calculations can be particularly crucial for the unambiguous assignment of signals, especially for quaternary carbons or protons in sterically crowded environments. Furthermore, DFT has been employed to elucidate plausible reaction mechanisms for the synthesis of related heterocyclic compounds researchgate.net.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques used to predict how a ligand, such as a benzo[f] researchgate.netresearchgate.netnaphthyridine derivative, might interact with a biological target, typically a protein or nucleic acid. These studies are critical for rationalizing observed biological activity and for the design of more potent and selective molecules.

Molecular docking studies have been instrumental in elucidating the mechanism of action for several biologically active benzo[f] researchgate.netresearchgate.netnaphthyridine derivatives, particularly those designed as anticancer agents. researchgate.net Research has shown that these compounds can act as inhibitors of human topoisomerases, enzymes vital for DNA replication and transcription in rapidly proliferating cancer cells. researchgate.netnih.gov

For instance, docking studies performed with Sybyl X-2.1 on a series of 1,3-diphenylbenzo[f] researchgate.netresearchgate.netnaphthyridine derivatives revealed their mode of interaction with human topoisomerase IIα (Topo IIα). researchgate.net The analysis showed that the planar benzo[f] researchgate.netresearchgate.netnaphthyridine core is capable of intercalating between the DNA bases at the enzyme's cleavage site, a mechanism shared by the known Topo IIα inhibitor, etoposide (B1684455). researchgate.net Specifically, compound 4l from a synthesized series was found to occupy the etoposide binding pocket, with its core structure stacked between the DNA bases through π-π stacking interactions. researchgate.net

Similarly, docking simulations of related benzo[f]chromeno[4,3-b] researchgate.netresearchgate.netnaphthyridine derivatives with Topo IIα also demonstrated that the primary mode of interaction is π-π stacking with DNA bases within the cleavage site, without forming direct hydrogen bonds with the protein itself. researchgate.net

Summary of Molecular Docking Interactions for Benzo[f] researchgate.netresearchgate.netnaphthyridine Derivatives
Compound SeriesBiological TargetKey Interactions ObservedReference
1,3-Diphenylbenzo[f] researchgate.netresearchgate.netnaphthyridinesTopoisomerase IIα-DNA Complexπ-π stacking of the naphthyridine ring between DNA bases at the cleavage site. researchgate.net
Benzo[f]chromeno[4,3-b] researchgate.netresearchgate.netnaphthyridinesTopoisomerase IIα-DNA Complexπ-π stacking interactions with DNA bases. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds. For benzo[f] researchgate.netresearchgate.netnaphthyridine derivatives, particularly those with bulky or flexible substituents, the preferred conformation can significantly impact its ability to bind to a biological target.

Structure-Activity Relationship (SAR) Studies: Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, play a vital role in defining these relationships.

For the benzo[f] researchgate.netresearchgate.netnaphthyridine scaffold, it has been noted that the type and position of substituents on the aromatic rings are crucial for biological activity. researchgate.net For example, experimental studies have highlighted the influence of aromatic rings and their substituents at the C-1 and C-3 positions in improving the cytotoxic effects of 1,3-diaryl-benzo[f] researchgate.netresearchgate.netnaphthyridine derivatives. researchgate.net The development of synthetic methods that allow for the introduction of diverse substituents, such as those for producing 5-aryl-benzo[f] researchgate.netresearchgate.netnaphthyridines, provides a foundation for extensive SAR exploration. researchgate.netresearchgate.net

QSAR models formalize these observations by creating a mathematical equation that relates the biological activity of a series of compounds to their physicochemical properties or structural descriptors. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. In studies of related heterocyclic compounds, QSAR analyses have revealed that six-membered rings are significant molecular frameworks for bioactivity. researchgate.net

Biological and Optoelectronic Applications of Benzo F 1 2 Naphthyridine Derivatives

Applications in Medicinal Chemistry Research

Benzo[f] nih.govnih.govnaphthyridine derivatives have emerged as a versatile class of compounds with a wide range of potential therapeutic applications. Their unique structural framework allows for various chemical modifications, leading to the development of novel agents with potent biological activities. Researchers have extensively investigated these compounds for their antimicrobial, anticancer, and neurokinin NK1 receptor antagonist properties.

Antimicrobial Research and Bioactivity Profiling

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.govimedpub.com While the broader class of naphthyridines has shown significant antimicrobial properties, with nalidixic acid being a notable example, research specifically on benzo[f] nih.govnih.govnaphthyridine derivatives in this area is still emerging. nih.govnih.gov

A novel alkaloid, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govnih.govnaphthyridine-2-one, was isolated from Streptomyces albogriseolus found in mangrove sediments. nih.govmdpi.com This discovery highlights the potential of natural sources in providing new benzo[f] nih.govnih.govnaphthyridine-based compounds for further investigation. nih.govmdpi.com

In a study evaluating a series of synthesized benzo[h] nih.govnih.govnaphthyridine derivatives, some compounds showed activity against various bacterial strains, including S. aureus, E. coli, and B. subtilis. imedpub.comimedpub.com However, other synthesized benzo[h] nih.govnih.govnaphthyridine derivatives were found to be inactive against the tested bacteria. imedpub.com This suggests that the antimicrobial activity is highly dependent on the specific substitutions on the naphthyridine core.

Further research is needed to fully elucidate the antimicrobial spectrum and mechanism of action of benzo[f] nih.govnih.govnaphthyridine derivatives. The synthesis and evaluation of new analogs will be crucial in identifying potent antimicrobial agents within this class of compounds. nih.gov

Anticancer and Antitumor Potential

The development of effective anticancer agents remains a significant challenge in medicinal chemistry. tandfonline.comnih.govajms.iq Benzo[f] nih.govnih.govnaphthyridine derivatives have shown promise as potential anticancer agents, with research focusing on their cytotoxic activity against various cancer cell lines and their ability to inhibit key enzymes involved in cancer progression. nih.govresearchgate.net

Several studies have demonstrated the cytotoxic effects of benzo[f] nih.govnih.govnaphthyridine derivatives against a range of human cancer cell lines. nih.govresearchgate.net A naturally occurring benzo[f] nih.govnih.govnaphthyridine derivative, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govnih.govnaphthyridine-2-one, isolated from Streptomyces albogriseolus, displayed anticancer potency against the HGC-27 human stomach carcinoma cell line. nih.gov

A series of synthesized 1,3-diphenylbenzo[f] nih.govnih.govnaphthyridine derivatives were evaluated for their in vitro cytotoxic activities against six human cancer cell lines: NCIH23 (lung), HCT15 (colon), NUGC-3 (gastric), ACHN (renal), PC-3 (prostate), and MDA-MB-231 (breast). researchgate.net Many of these compounds exhibited significant cytotoxic activities, with derivatives 4l, 4m, and 4o showing the most promising results. researchgate.net

Cell LineCancer Type
HGC-27Stomach Carcinoma
NCIH23Lung Cancer
HCT15Colon Cancer
NUGC-3Gastric Cancer
ACHNRenal Cancer
PC-3Prostate Cancer
MDA-MB-231Breast Cancer

The evaluation of various naphthyridine derivatives has also shown cytotoxic activities against HeLa (human cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) cell lines. nih.gov These findings underscore the potential of the benzo[f] nih.govnih.govnaphthyridine scaffold in the design of new cytotoxic agents. nih.govnih.gov

Topoisomerases are crucial enzymes that regulate DNA topology and are validated targets for cancer therapy. nih.govumed.pl Benzo[f] nih.govnih.govnaphthyridine derivatives have been investigated for their ability to inhibit both topoisomerase I (Top1) and topoisomerase IIα (Top2α). nih.govresearchgate.net

A study on 1,3-diphenylbenzo[f] nih.govnih.govnaphthyridines revealed their potential as Top2α inhibitors. researchgate.net Notably, compound 4l from this series demonstrated more potent inhibition of human Top2α than the reference drug etoposide (B1684455) at both 100µM and 20µM concentrations. researchgate.net Molecular docking studies suggested that the benzo[f] nih.govnih.govnaphthyridine ring of compound 4l stacks between the DNA bases at the cleavage site, similar to etoposide. researchgate.net

Another benzo[b]-1,6-naphthyridine derivative, SN 28049, was identified as a potent Top2α poison. nih.gov Interestingly, downregulation of Top1 in H460 cells sensitized them to SN 28049, suggesting a complex interplay between the two enzymes in the drug's mechanism of action. nih.gov The ability of some benzo[f] nih.govnih.govnaphthyridine derivatives to act as dual Top1/Top2α inhibitors is a promising strategy to overcome drug resistance. acs.org

Poly(ADP-ribose) polymerase-1 (PARP1) is a key enzyme in DNA repair, and its inhibition is a promising strategy for cancer treatment, particularly in cancers with BRCA mutations. nih.govresearchgate.net A series of benzo[de] nih.govnih.govnaphthyridin-7(8H)-ones have been designed and evaluated as novel PARP1 inhibitors. nih.gov

One of the lead compounds, 41, exhibited high potency against both the PARP1 enzyme and BRCA-deficient cells, particularly the BRCA1-deficient MDA-MB-436 cells, with a CC50 of less than 0.26 nM. nih.gov Mechanistic studies showed that these new PARP1 inhibitors effectively inhibited PARylation in SKOV3 cells, led to the accumulation of DNA double-strand breaks, and impaired cell-cycle progression in BRCA2-deficient cells. nih.gov These findings highlight the potential of the benzo[f] nih.govnih.govnaphthyridine scaffold in developing potent and selective PARP1 inhibitors. nih.govresearchgate.net

Neurokinin NK1 Receptor Antagonism Studies

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain, inflammation, and emesis. wikipedia.orgnih.govnih.govyoutube.com Consequently, NK1 receptor antagonists have been explored for their therapeutic potential. nih.govresearchgate.net

While direct studies on benzo[f] nih.govnih.govnaphthyridine derivatives as NK1 receptor antagonists are limited, research on related naphthyridine structures provides valuable insights. The development of constrained analogues of known NK1 receptor antagonists has been a strategy to improve affinity and selectivity. An eight-membered ring introduced into a naphthyridine ring system has been shown to increase the intramolecular π–π interaction between aromatic rings, a feature important for high-affinity NK1 receptor antagonists. wikipedia.org

The synthesis of a benzo[b]-1,5-naphthyridine derivative was pursued as a potential constrained NK1 receptor antagonist. researchgate.net This highlights the interest in using the benzo-fused naphthyridine scaffold to create rigid structures that could effectively block the NK1 receptor. Further research is needed to explore the potential of benzo[f] nih.govnih.govnaphthyridine derivatives in this area.

Modulation of Physiological Systems

The naphthyridine class of compounds is known to exhibit a wide range of pharmacological effects, including immunomodulatory, analgesic, and anti-inflammatory activities. ijpbs.netresearchgate.nettandfonline.com Derivatives have been investigated for their impact on various physiological systems. However, specific research detailing the cholinergic, cardiotonic, diuretic, or anti-inflammatory properties of benzo[f] nih.govnih.govnaphthyridine derivatives is not extensively documented in available literature.

While the broader family of naphthyridines has shown potential in these areas, direct studies on the benzo[f] nih.govnih.gov isomer are limited. For instance, while some cardiotonic steroids have been studied for their anti-inflammatory effects, and cholinergic drugs have been shown to reduce metabolic inflammation, a direct link to benzo[f] nih.govnih.govnaphthyridine is not established. nih.govnih.gov Similarly, reviews of 2,7- and 1,8-naphthyridines highlight their anti-inflammatory and other biological activities, but corresponding data for the benzo[f] nih.govnih.gov scaffold are scarce. benthamdirect.comnih.gov

The primary biological activity reported specifically for a benzo[f] nih.govnih.govnaphthyridine derivative comes from natural product research. A novel alkaloid, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govnih.govnaphthyridine-2-one , was isolated from Streptomyces albogriseolus, a bacterium found in mangrove sediments. nih.govmdpi.comnih.gov The structure of this complex molecule was confirmed through extensive spectroscopic analysis. nih.gov Subsequent cytotoxic evaluations revealed that this compound displayed anticancer potency against the HGC-27 human stomach carcinoma cell line. nih.govmdpi.com Beyond this, detailed research findings on the modulation of other physiological systems by benzo[f] nih.govnih.govnaphthyridine derivatives are not widely available.

Due to the limited specific research data, a data table for detailed research findings on the modulation of physiological systems cannot be generated at this time.

Applications in Optical Materials

Polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing counterparts (aza-PAHs) are foundational to the field of organic optoelectronics due to their diverse and tunable electronic and photophysical properties. rsc.orgbeilstein-archives.org The incorporation of nitrogen atoms into the aromatic system, as seen in naphthyridines, can significantly alter the frontier molecular orbital energies (HOMO-LUMO levels), leading to applications in devices like organic light-emitting diodes (OLEDs). nih.govchemrxiv.org

Naphthyridine moieties, in general, are explored as electron-acceptor units in donor-acceptor (D-A) type molecules, which are crucial for developing materials with properties like thermally activated delayed fluorescence (TADF). While some naphthyridine isomers have been successfully used as emitters in OLEDs, specific studies on the photophysical properties (such as absorption/emission spectra, fluorescence quantum yields, or lifetimes) and optoelectronic applications of benzo[f] nih.govnih.govnaphthyridine derivatives are not detailed in the available research. The potential for these compounds in optical materials remains an area ripe for investigation, but currently lacks the experimental data necessary for a thorough evaluation.

Due to the absence of specific photophysical data for benzo[f] nih.govnih.govnaphthyridine derivatives in the reviewed literature, a data table for their optical properties cannot be provided.

Development as Ligands in Coordination Chemistry

The nitrogen atoms in the pyridine (B92270) rings of naphthyridine scaffolds make them excellent candidates for use as ligands in coordination chemistry. They can bind to metal ions to form a wide array of metal complexes with interesting structural, catalytic, and luminescent properties. rsc.orgacs.orgnih.gov For example, various transition metal complexes have been synthesized using other naphthyridine isomers, such as 1,8- and 1,5-naphthyridine, which can act as bidentate or bridging ligands to create mononuclear or polynuclear structures. rsc.orgrsc.org

These complexes have applications in areas ranging from catalysis to the development of new luminescent materials. rsc.orgrsc.org However, a review of the current scientific literature indicates a lack of studies focused on the synthesis and characterization of metal complexes specifically utilizing the benzo[f] nih.govnih.govnaphthyridine scaffold as a ligand. While the structural features of benzo[f] nih.govnih.govnaphthyridine suggest it could form stable complexes with various metal centers, this potential has not yet been experimentally realized or reported in detail. The exploration of its coordination chemistry is a significant gap in the current research landscape.

As no specific studies on the coordination complexes of benzo[f] nih.govnih.govnaphthyridine were found, a data table of related research findings cannot be compiled.

Natural Occurrence and Isolation of Benzo F 1 2 Naphthyridine Alkaloids

Isolation from Microbial Sources (e.g., Streptomyces albogriseolus)

A notable example of a naturally occurring benzo[f] mdpi.comnih.govnaphthyridine is an alkaloid isolated from the mangrove-derived bacterium, Streptomyces albogriseolus. mdpi.comnih.gov This discovery marked the first identification of a benzo[f] mdpi.comnih.govnaphthyridine-type alkaloid from microbial metabolites associated with mangroves. mdpi.com

The producing strain was isolated from sediment collected in a national mangrove reserve in the Fujian province of China. mdpi.com The isolation and identification of the novel compound involved a systematic process of cultivation, extraction, and chromatographic separation.

Strain Cultivation and Fermentation: The S. albogriseolus strain was cultivated in a liquid medium to produce the target metabolite. The fermentation process was carried out under specific conditions to ensure optimal growth and secondary metabolite production.

Extraction and Isolation Process: The culture broth of S. albogriseolus was subjected to an extensive extraction process. The culture was extracted overnight at room temperature using a solvent mixture of ethyl acetate, methanol, and acetic acid (80:15:5, v/v/v). The resulting supernatant was concentrated to remove the organic solvents, and the remaining aqueous solution was partitioned with ethyl acetate. This process yielded a crude extract which was then subjected to multiple chromatographic steps to isolate the pure compound. mdpi.com

The isolated novel alkaloid was identified as 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] mdpi.comnih.govnaphthyridine-2-one. mdpi.comnih.gov Its structure was elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry, and confirmed by 13C-NMR calculations. mdpi.com

Below is a table summarizing the key spectroscopic data for the isolated compound.

Spectroscopic DataValues
UV λmax (nm) 250, 380, 525
IR νmax (cm⁻¹) 3427, 1631, 1609, 1562
¹H-NMR (δH) 8.63 (1H, d), 7.98 (1H, d), 7.72 (1H, dd), 7.68 (1H, dd), 7.28 (1H, s), 4.57 (1H, ddd), 2.39 (2H, m), 2.10 (1H, m), 1.89 (1H, dddd)
HRESIMS m/z 469.1911 [M + H]⁺

Table 1: Spectroscopic data for the novel Benzo[f] mdpi.comnih.govnaphthyridine alkaloid isolated from Streptomyces albogriseolus. mdpi.com

Detection of Related Analogues

During the investigation of the S. albogriseolus extract, evidence for the presence of other related benzo[f] mdpi.comnih.govnaphthyridine analogues was found. mdpi.com The detection of these related compounds suggests that the bacterium possesses the biosynthetic machinery to produce a series of structurally similar alkaloids.

A series of such alkaloids were detected using Dragendorff's reagent on a Thin Layer Chromatography (TLC) plate, which is a common method for identifying alkaloids. mdpi.com Further analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) also indicated the presence of these analogues. mdpi.com

One specific analogue was detected in trace amounts and was found to have a molecular formula of C₂₄H₂₈N₄O₆ based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis. mdpi.com This analogue also exhibited a similar UV profile to the main isolated compound. However, due to their low production levels during fermentation, further chemical and pharmaceutical investigation of these additional derivatives was hindered. mdpi.com

Q & A

Q. What are the common synthetic routes for Benzo[f][1,7]naphthyridine derivatives, and how do reaction conditions influence yield and regioselectivity?

this compound derivatives are synthesized via multi-step strategies, including cascade reactions like Ugi-3CR/intramolecular aza-Diels-Alder cycloaddition followed by aromatization (e.g., 5-aryl derivatives) . Regioselectivity is influenced by substituent positioning and catalysts. For example, copper bromide catalyzes intramolecular [4+2] hetero-Diels–Alder reactions to form tricyclic derivatives, with yields dependent on solvent polarity and temperature . Optimization of stoichiometry (e.g., 1.2–2.0 equiv. of malononitrile) and reaction time (6–24 hours) is critical to suppress side products .

Q. Which biological activities are associated with this compound, and what in vitro assays validate these effects?

The core structure exhibits broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities. Antimicrobial potency is assessed via disc diffusion and tube dilution assays (e.g., 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine showed inhibition zones >15 mm at 200 µg against Gram-positive bacteria) . Cytotoxicity against cancer cell lines (e.g., MCF7) is quantified using MTT assays, with IC₅₀ values correlating with substituent electronegativity at C-5 and C-7 positions . Anti-inflammatory activity is evaluated via COX-2 inhibition assays, where electron-withdrawing groups enhance binding affinity .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in regiochemistry?

Structural elucidation relies on ¹³C NMR (e.g., δ_expt. = 157.9 ppm for C-2 vs. δ_cald. = 158.8 ppm) and X-ray crystallography . Discrepancies between experimental and calculated NMR shifts (Δ up to +5.5 ppm for C-12) highlight the need for DFT-based corrections to account for solvent effects and hydrogen bonding . Regiochemical ambiguities in fused systems are resolved via NOESY correlations and HMBC spectroscopy .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR chemical shifts be reconciled for this compound derivatives?

Discrepancies arise from approximations in computational models (e.g., gas-phase DFT vs. solution-phase experiments). For example, C-4a in this compound shows Δ = +4.4 ppm (δ_expt. = 123.0 vs. δ_cald. = 127.4), attributed to intermolecular hydrogen bonding in DMSO-d₆ . Hybrid QM/MM simulations incorporating explicit solvent molecules reduce errors to <1 ppm . Additionally, substituent-induced ring strain (e.g., 8-ethyl groups) alters π-electron density, necessitating CASSCF calculations for accurate prediction .

Q. What strategies address contradictions in reported reactivity patterns, such as unexpected amination sites in 1,7-naphthyridine derivatives?

Experimental reactivity often deviates from theoretical predictions due to kinetic vs. thermodynamic control. For instance, amination of 1,7-naphthyridine yields 8-amino derivatives exclusively, despite comparable π-electron densities at C-2 and C-7. This is rationalized via transition-state stabilization by resonance effects in the ortho-quinonoid intermediate . Computational studies (M06-2X/6-311+G**) suggest that steric hindrance from substituents (e.g., 3-methylpyridyl) directs electrophilic attack to less hindered positions .

Q. How do biosynthetic gene clusters in Streptomyces albogriseolus regulate the production of this compound, and what enzymatic steps are rate-limiting?

Gene deletion studies in mangrove-derived S. albogriseolus MGR072 confirm that a 15-kb cluster (putative P450 monooxygenases and nonribosomal peptide synthetases) is essential for biosynthesis . Heterologous expression in S. lividans identifies a type II polyketide synthase (PKS) as rate-limiting, with malonyl-CoA extender units dictating ring cyclization . Feeding studies with ¹³C-labeled acetate confirm the polyketide origin of the naphthyridine core .

Q. What 3D-QSAR models predict the anticancer activity of substituted Benzo[f][1,7]naphthyridines, and which substituents enhance potency?

Comparative molecular field analysis (CoMFA) of 32 derivatives reveals that electron-donating groups (e.g., -OCH₃ at C-10) increase cytotoxicity (r² = 0.89, q² = 0.72) by enhancing hydrophobic interactions with topoisomerase IIα . Conversely, bulky substituents at C-6 (e.g., -Ph) reduce activity due to steric clashes in the ATP-binding pocket. MD simulations further validate that planar fused-ring systems improve intercalation into DNA .

Data Contradiction and Resolution

Q. Why do antimicrobial activities vary significantly among structurally similar this compound derivatives?

Variations stem from differences in membrane permeability and target binding. For example, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine shows MIC = 2 µg/mL against S. aureus but >128 µg/mL against E. coli, attributed to outer membrane impermeability in Gram-negative bacteria . Lipophilicity (logP >3.5) correlates with improved antifungal activity (e.g., C. albicans), while polar groups (e.g., -SO₃H) enhance aqueous solubility but reduce potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.